N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a complex heterocyclic compound that features a pyrimidine core substituted with a thiazole and pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable α-haloketone with thiourea under basic conditions.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.
Pyrimidine Core Construction: The pyrimidine core is constructed by the condensation of a suitable amidine with a β-dicarbonyl compound.
Final Assembly: The final compound is obtained by coupling the pyrimidine core with the thiazole-pyridine intermediate under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- N-methyl-4-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl]pyrimidin-2-amine
Uniqueness
N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both pyridine and thiazole rings in the same molecule provides a versatile scaffold for further modifications and applications in various fields.
Properties
IUPAC Name |
N-methyl-4-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-9-12(11-5-8-17-14(15-2)19-11)20-13(18-9)10-3-6-16-7-4-10/h3-8H,1-2H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOSXWLAHJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.